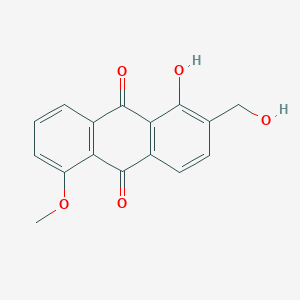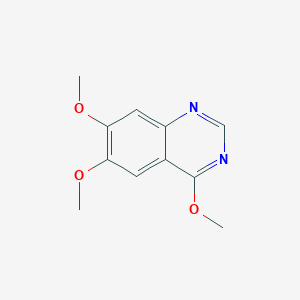
4,6,7-Trimethoxyquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6,7-Trimethoxyquinazoline is a nitrogen-containing heterocyclic compound with a quinazoline core structure. This compound is characterized by three methoxy groups attached to the 4th, 6th, and 7th positions of the quinazoline ring. Quinazoline derivatives are known for their diverse pharmacological activities, including anti-tumor, anti-microbial, and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6,7-Trimethoxyquinazoline typically involves the following steps:
Nitration: Starting with 3,4,5-trimethoxybenzaldehyde, nitration is carried out to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Cyclization: The amine group undergoes cyclization with formamide to form the quinazoline ring.
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time during the nitration, reduction, and cyclization steps .
化学反应分析
Types of Reactions: 4,6,7-Trimethoxyquinazoline undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Quinazoline quinones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated or aminated quinazoline derivatives.
科学研究应用
4,6,7-Trimethoxyquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anti-tumor and anti-microbial activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4,6,7-Trimethoxyquinazoline involves its interaction with various molecular targets and pathways:
Molecular Targets: It can inhibit specific enzymes or receptors involved in cell proliferation and survival.
Pathways: It may induce apoptosis (programmed cell death) in cancer cells by disrupting key signaling pathways.
相似化合物的比较
4,6,7-Trimethoxyquinazoline can be compared with other similar compounds, such as:
2,4-Dichloro-6,7-dimethoxyquinazoline: Known for its anti-tumor activity.
4-Chloro-6,7-dimethoxyquinazoline: Used as an intermediate in the synthesis of various pharmaceuticals.
Uniqueness: The presence of three methoxy groups in this compound makes it unique, as it can undergo specific chemical reactions that other quinazoline derivatives may not. This structural feature also contributes to its distinct pharmacological properties .
属性
分子式 |
C11H12N2O3 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC 名称 |
4,6,7-trimethoxyquinazoline |
InChI |
InChI=1S/C11H12N2O3/c1-14-9-4-7-8(5-10(9)15-2)12-6-13-11(7)16-3/h4-6H,1-3H3 |
InChI 键 |
ZRYWDTDJBHKYNL-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


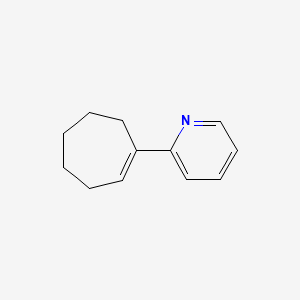
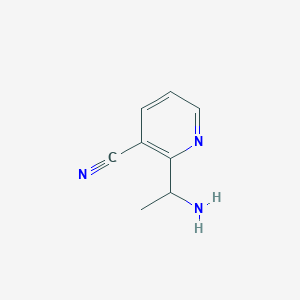
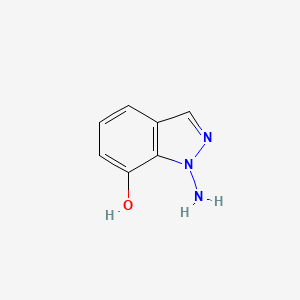
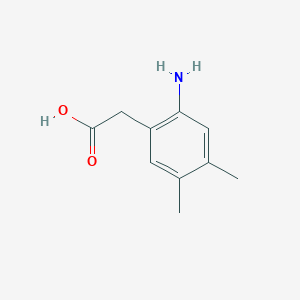
![9,10-Anthracenedione, 1,5-bis[(3-aminophenyl)thio]-](/img/structure/B15249652.png)
![Ethanol, 2,2',2'',2'''-[9,10-anthracenediylbis(methylenenitrilo)]tetrakis-](/img/structure/B15249653.png)
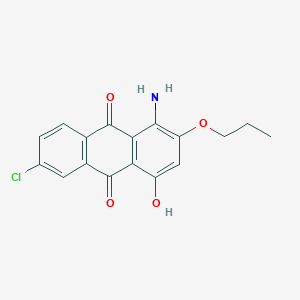
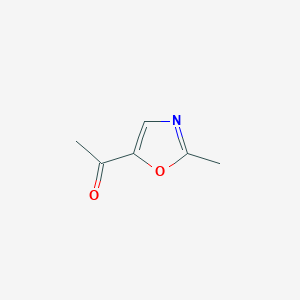
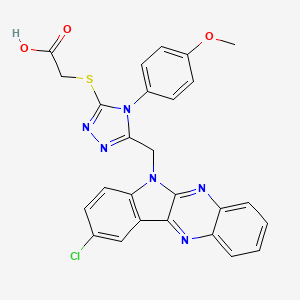
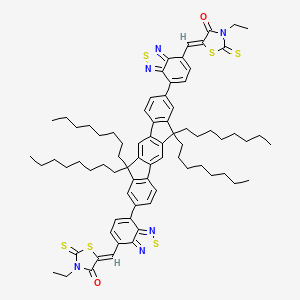
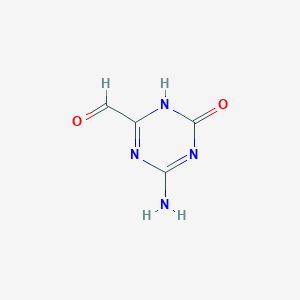
![Methyl8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B15249697.png)
